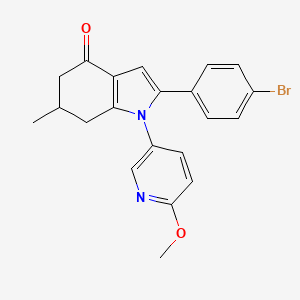

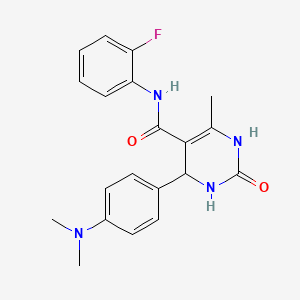

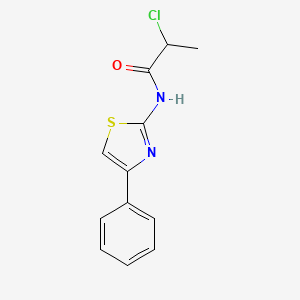

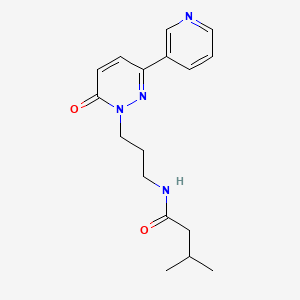

![molecular formula C10H9F3O2 B2840778 (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid CAS No. 1600519-19-4](/img/structure/B2840778.png)

(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

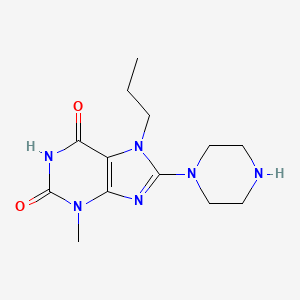

“(2S)-2-(4-(Trifluoromethyl)phenyl)propanoic acid” is a type of trifluoromethyl ketone . Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

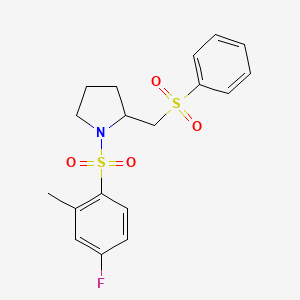

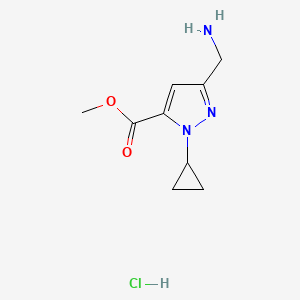

Trifluoromethyl ketones can be synthesized using various methods . For instance, (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl) boric acid was synthesized in two steps .Molecular Structure Analysis

The structure of trifluoromethyl compounds can be characterized by IR, 1H NMR, 13C NMR, and MS . The structure is confirmed by X-ray diffraction, and its crystallography and conformation are analyzed .Chemical Reactions Analysis

Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Wissenschaftliche Forschungsanwendungen

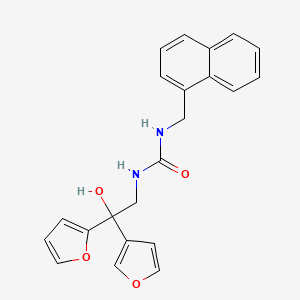

Catalysis in Dehydrative Condensation : It serves as a catalyst in dehydrative amidation between carboxylic acids and amines. This process is significant for α-dipeptide synthesis, indicating its potential in peptide chemistry (Wang, Lu, & Ishihara, 2018).

Oxidation Reactions : In studies involving the oxidation of secondary alcohols by potassium tetraoxoferrate(VI), compounds related to (2S)-2-(4-(Trifluoromethyl)phenyl)propanoic acid have been used to form ketones under basic conditions (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

Polymerization and Complexation Studies : This compound is relevant in studies of polymerization of ethylenic monomers and the complexation of trifluoromethanesulphonates (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Renewable Building Block in Polymer Chemistry : It is explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation, showing potential in material science and polymer chemistry (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Application in Organic Chemistry : This compound is involved in the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, which is useful in synthesizing functionalized (trifluoromethyl)benzenes and pyridines (Volle & Schlosser, 2002).

Chiral Derivatizing Agent : It has been used as a chiral derivatizing agent in the preparation of esters and amides from chiral alcohols or amines (Hamman, 1993).

Recovery of Propionic Acid : This acid is instrumental in the study of recovery of propionic acid from aqueous phase by reactive extraction (Keshav, Chand, & Wasewar, 2009).

Asymmetric Reduction and Oxidation in Organic Chemistry : It plays a role in the enantioselective asymmetric reduction of phenyl ring-containing prochiral ketones (Musa, Ziegelmann-Fjeld, Vieille, Zeikus, & Phillips, 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLAPCSAZMQDSO-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2840696.png)

![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)

![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)

![1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2840700.png)

![3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2840703.png)

![N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2840710.png)